molecular formula C17H21N5O2 B2544201 8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 335403-49-1

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2544201
CAS No.: 335403-49-1
M. Wt: 327.388
InChI Key: RGAMYIIPBGRRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Several studies focus on the synthesis and biological activity of purine derivatives, showcasing their potential in cancer research, antibacterial applications, and the study of molecular interactions:

  • Research by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, a related class of compounds, demonstrating potent cytotoxicity against various cancer cell lines, suggesting the structural analogs of purine derivatives, including 8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, could have significant anticancer properties (Deady et al., 2003).

  • Ueda et al. (1987) synthesized novel heterocycles related to purino[7,8-g]-6-azapteridines, examining their antitumor activity and vascular relaxing effects. This highlights the broader therapeutic research scope within which purine derivatives are studied for their diverse biological activities (Ueda et al., 1987).

  • A study on the synthesis, characterization, and in vitro antibacterial evaluation of barbituric acid derivatives by Shukla et al. (2019) demonstrated the potential of purine derivatives in combating bacterial infections, indicating the broad-spectrum antibacterial properties that could be explored in compounds like this compound (Shukla et al., 2019).

Material Science and Molecular Interactions

In the realm of materials science and molecular interactions, research has elucidated how purine derivatives can contribute to the development of new materials and the understanding of molecular interactions:

  • Shukla et al. (2020) conducted a quantitative investigation on the intermolecular interactions present in a xanthine derivative, revealing insights into the design of new materials. This research underscores the significance of studying the molecular interactions of compounds like this compound for material science applications (Shukla et al., 2020).

Properties

IUPAC Name

8-(ethylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-4-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAMYIIPBGRRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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